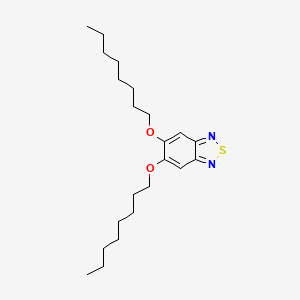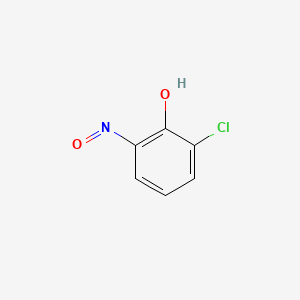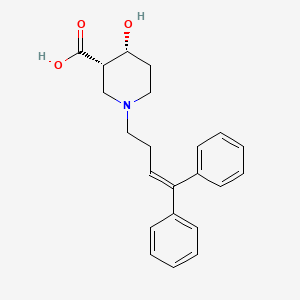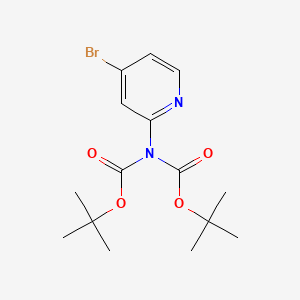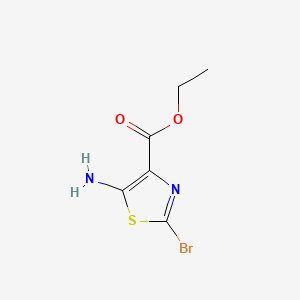
Ethyl 5-amino-2-bromothiazole-4-carboxylate
Overview
Description
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent . It appears as a pale-yellow to yellow-brown to red solid . It is used for the preparation of anticonvulsants .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The process involves the use of petroleum ether and ethyl acetate .Molecular Structure Analysis
The molecular formula of this compound is C6H7BrN2O2S . The 2-aminothiazole ring and the ethyl carboxylate group are almost planar . All geometric parameters are in excellent agreement with those found for the 4-phenyl analogues .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve several steps. The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms contributes to the creation of a film layer on copper’s surface by adsorption .Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.1 . It has a density of 1.654, a melting point of 75-79 ºC, a boiling point of 289 ºC, and a refractive index of 1.57 .Scientific Research Applications
Improved Synthesis Method : Ethyl 5-amino-2-bromothiazole-4-carboxylate can be synthesized from thiourea and ethyl bromopyruvate. This method improves the synthesis of 2-bromo-thiazole-4-carboxylic acid, showcasing its utility in chemical synthesis processes (Zhou Zhuo-qiang, 2009).
Potential Schistosomicidal Agents : It has been used in the synthesis of 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, which are explored as potential schistosomicidal agents, indicating its role in developing therapeutic agents (M. El-kerdawy et al., 1989).
Antimicrobial Activities : Modified derivatives of this compound have shown antimicrobial activities against various bacteria and fungi, which highlights its importance in the development of new antimicrobial agents (N. Desai et al., 2019).
Corrosion Inhibition : It has been used in the synthesis of novel corrosion inhibitors for industrial applications, like in the prevention of corrosion in mild steel during the pickling process (P. Dohare et al., 2017).
Hydrogen-Bonded Supramolecular Structures : Research has been conducted on the hydrogen-bonded supramolecular structures of certain derivatives, which can contribute to the understanding of molecular interactions and design in pharmaceutical chemistry (M. Costa et al., 2007).
Neuroprotective Properties : A derivative, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), has been identified as having neuroprotective properties and is a novel acetylcholinesterase inhibitor, indicating its potential in treating neurological conditions (Camilo Orozco et al., 2004).
Safety and Hazards
Future Directions
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent used for the preparation of anticonvulsants . Future research may explore its potential applications in the treatment of other diseases.
Relevant Papers Several papers have been published on this compound. One paper discusses the crystal structure of the compound . Another paper discusses the use of the compound as an inhibitor on the surface of metal . These papers provide valuable insights into the properties and potential applications of this compound.
Mechanism of Action
Target of Action
It is known that the compound contains a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms , which may interact with various biological targets.
Mode of Action
Ethyl 5-amino-2-bromothiazole-4-carboxylate contributes to the creation of a film layer on the surface of metals by adsorption . This action serves as an inhibitor on the metal surface, preventing or reducing corrosion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention or reduction of corrosion on metal surfaces . The compound achieves this by forming a protective film layer on the metal surface .
Action Environment
The efficiency of this compound as a corrosion inhibitor decreases as the temperature increases, particularly at 50 and 60 °C . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJIGUQUMOZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


